

# Research Protocol: Application of DAPT ( $\gamma$ -Secretase Inhibitor) in Neurovascular Disease Models

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## Compound of Interest

Compound Name: *Dapt*

Cat. No.: *B1669825*

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## Application Notes

The  $\gamma$ -secretase inhibitor, N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, commonly known as **DAPT**, is a potent small molecule that blocks the activity of  $\gamma$ -secretase, a key enzyme in the Notch signaling pathway. In the context of neurovascular disease, **DAPT** has emerged as a valuable research tool for investigating the role of Notch signaling in the pathophysiology of conditions such as ischemic stroke and other disorders involving blood-brain barrier (BBB) dysfunction.

The neurovascular unit (NVU) is a complex system composed of endothelial cells, pericytes, astrocytes, and neurons that collectively maintain the integrity of the BBB and regulate cerebral blood flow. Dysregulation of Notch signaling within the NVU is implicated in the breakdown of the BBB, neuroinflammation, and neuronal damage. **DAPT**, by inhibiting  $\gamma$ -secretase, prevents the cleavage and activation of Notch receptors, thereby modulating downstream gene expression and cellular responses.

This document provides detailed protocols for the application of **DAPT** in both *in vivo* and *in vitro* models of neurovascular disease. The presented methodologies and data aim to guide researchers in designing and executing experiments to explore the therapeutic potential of targeting the Notch pathway in neurovascular disorders.

## Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of **DAPT** in models of neurovascular disease.

Table 1: Effect of **DAPT** on Blood-Brain Barrier Permeability in a Rat Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)

Treatment Group	Evans Blue Extravasation ( $\mu$ g/g brain tissue)	Reference
Sham	$1.5 \pm 0.3$	[1][2]
pMCAO + Vehicle	$8.2 \pm 1.1$	[1][2]
pMCAO + DAPT (10 $\mu$ M)	$4.5 \pm 0.8$	[1][2]
pMCAO + DAPT (50 $\mu$ M)	$3.2 \pm 0.6$	[1][2]

\*p < 0.05 compared to pMCAO + Vehicle. Data are presented as mean  $\pm$  SEM.

Table 2: Effect of **DAPT** on Tight Junction Protein Expression in Brain Microvascular Endothelial Cells (BMECs) following Oxygen-Glucose Deprivation (OGD)

Treatment Group	Occludin Protein Level (relative to control)	Claudin-5 Protein Level (relative to control)
Control	$1.00 \pm 0.00$	$1.00 \pm 0.00$
OGD + Vehicle	$0.45 \pm 0.07$	$0.52 \pm 0.09$
OGD + DAPT (10 $\mu$ M)	$0.82 \pm 0.11$	$0.88 \pm 0.13$

\*p < 0.05 compared to OGD + Vehicle. Data are presented as mean  $\pm$  SEM.

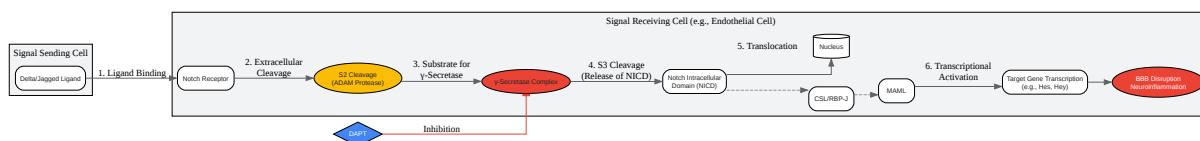
Table 3: Effect of **DAPT** on Neuronal Apoptosis and Oxidative Stress in a Rat Model of Traumatic Brain Injury

Treatment Group	Apoptotic Cell Count (TUNEL+ cells/field)	Malondialdehyde (MDA) Level (nmol/mg protein)
Sham	5 ± 1	2.1 ± 0.3
TBI + Vehicle	48 ± 6	5.8 ± 0.7
TBI + DAPT	22 ± 4	3.5 ± 0.5

\*p < 0.05 compared to TBI + Vehicle. Data are presented as mean ± SEM.

## Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of **DAPT** within the Notch signaling pathway in a neurovascular context.



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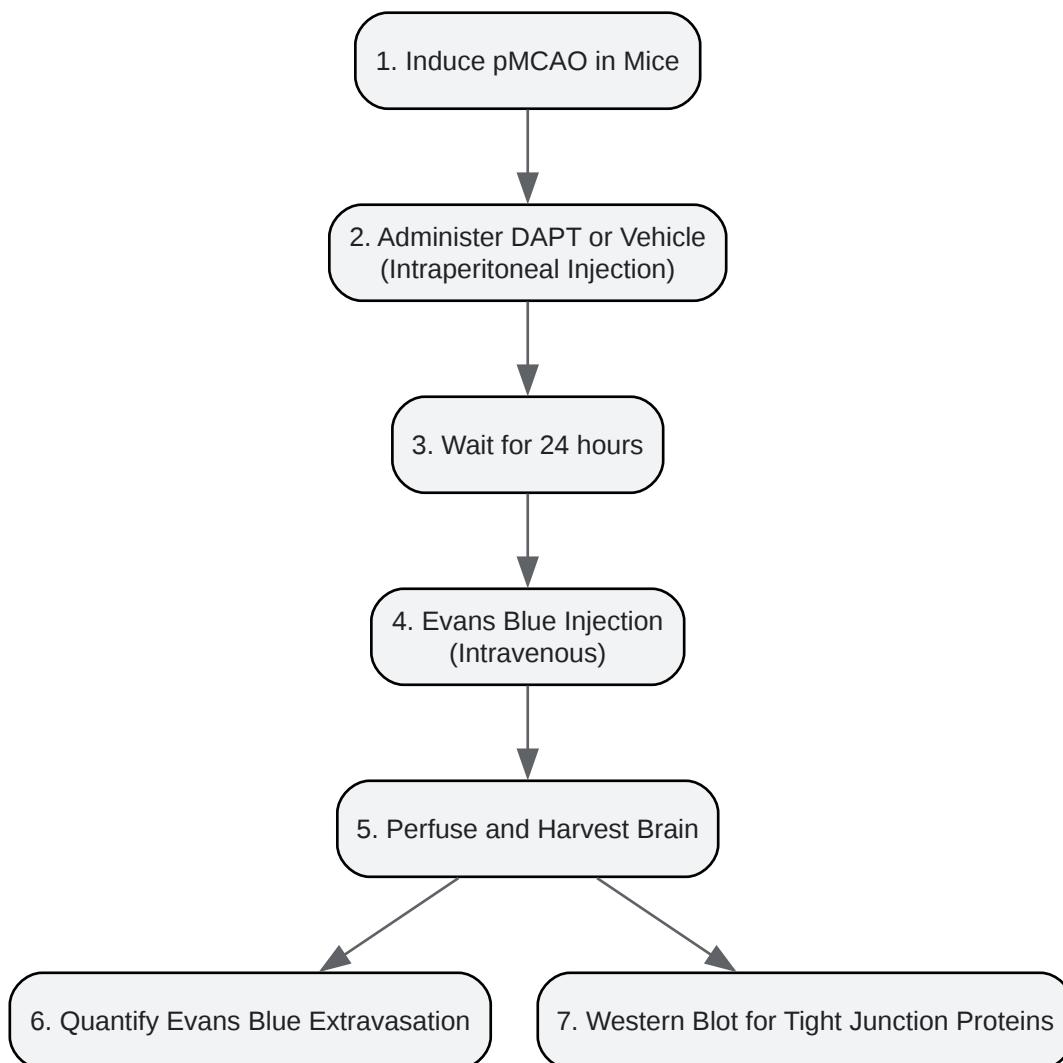
Caption: **DAPT** inhibits  $\gamma$ -secretase, preventing Notch receptor cleavage and downstream signaling.

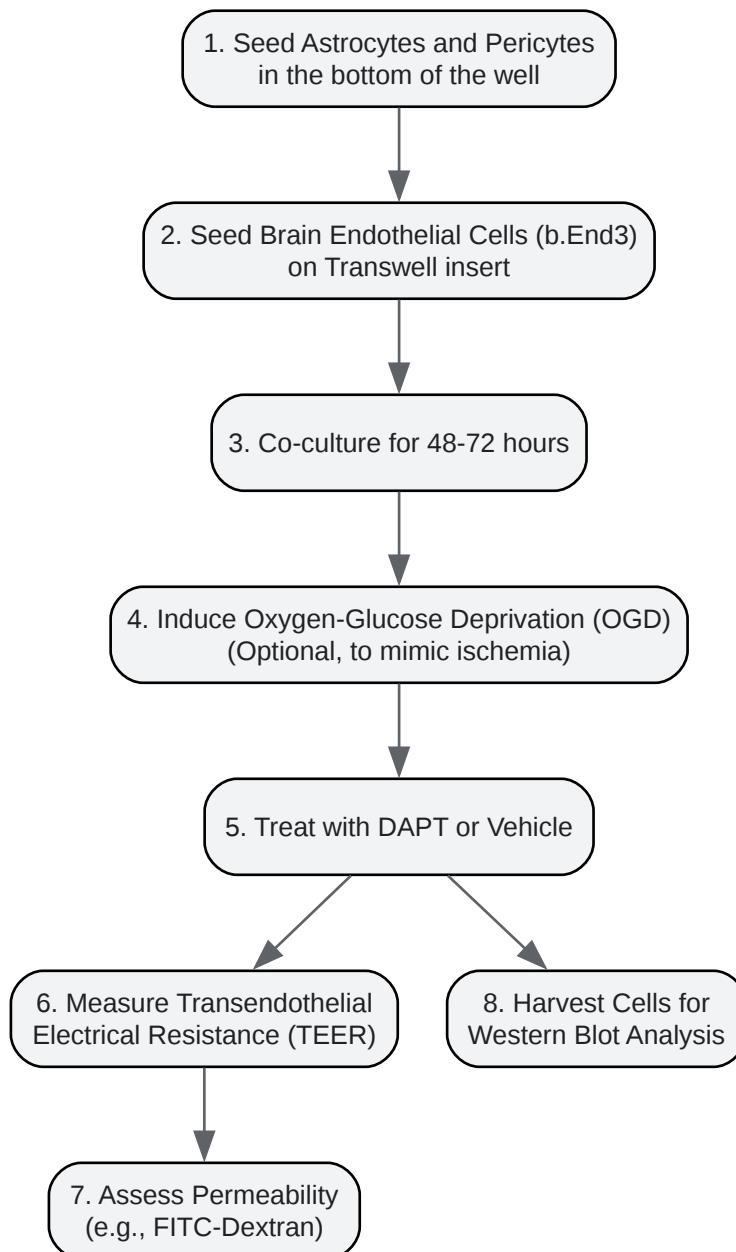
## Experimental Protocols

### In Vivo Model: Murine Model of Ischemic Stroke (pMCAO)

This protocol describes the administration of **DAPT** in a permanent middle cerebral artery occlusion (pMCAO) mouse model to assess its effect on blood-brain barrier integrity.

#### Experimental Workflow Diagram





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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. A human-derived neurovascular unit in vitro model to study the effects of cellular cross-talk and soluble factors on barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
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